Product packaging for 2-(Isobutylamino)isonicotinic acid(Cat. No.:CAS No. 1019388-25-0)

2-(Isobutylamino)isonicotinic acid

Cat. No.: B1385730
CAS No.: 1019388-25-0
M. Wt: 194.23 g/mol
InChI Key: VFDQHMAPBJAVSK-UHFFFAOYSA-N
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Description

2-(Isobutylamino)isonicotinic acid is a derivative of isonicotinic acid, which is a pyridine-4-carboxylic acid. mdpi.comwikipedia.org The structure of this compound, featuring an isobutylamino group at the 2-position of the pyridine (B92270) ring, positions it as a molecule of interest for exploring structure-activity relationships in various biological targets. While extensive research on this specific molecule is not widely published, its foundational scaffold and substituent groups suggest potential for biological activity, prompting its consideration in modern chemical research.

Table 1: Chemical Properties of this compound

Property Value
IUPAC Name 2-(2-methylpropylamino)pyridine-4-carboxylic acid
Synonyms This compound
CAS Number 1019388-25-0
Molecular Formula C₁₀H₁₄N₂O₂

| Molecular Weight | 194.24 g/mol |

The journey of isonicotinic acid derivatives in chemical biology is marked by significant therapeutic breakthroughs. The most prominent example is isoniazid (B1672263), a hydrazide derivative of isonicotinic acid, which revolutionized the treatment of tuberculosis in the mid-20th century. nih.gov The discovery of isoniazid's potent antimycobacterial activity spurred extensive research into other derivatives of the isonicotinic acid scaffold. nih.gov

This exploration led to the development of a wide array of compounds with diverse pharmacological activities. For instance, iproniazid, another early derivative, was initially investigated for tuberculosis but was later recognized as one of the first antidepressant medications. wikipedia.org More recent research has demonstrated that derivatives of isonicotinic acid can exhibit antihyperlipidemic and antioxidant properties. acs.org This historical success has solidified the isonicotinic acid core as a versatile and valuable scaffold in the design and synthesis of new bioactive molecules. nih.govnih.gov

In medicinal chemistry, a "bioactive scaffold" refers to a core molecular structure that is common to a series of compounds and is responsible for their biological activity. acs.org The isonicotinic acid framework is a well-established bioactive scaffold. nih.govnih.gov The strategic modification of this scaffold by introducing various functional groups allows for the fine-tuning of a compound's biological and physicochemical properties.

The addition of an amino group and its derivatives to the isonicotinic acid ring is a common strategy in drug discovery. A patent for amino(iso)nicotinic acid derivatives highlights their potential as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme implicated in autoimmune diseases and cancer. google.com The isobutylamino group in this compound provides a specific lipophilic and steric profile that can influence its binding affinity and selectivity for various biological targets. This positions the compound within the ongoing research into novel kinase inhibitors and other targeted therapies where the pyridine core is a key element. nih.gov The exploration of such derivatives contributes to the understanding of how structural modifications on a proven bioactive scaffold can lead to new therapeutic agents.

The investigation of this compound is driven by several key research objectives rooted in the established potential of the isonicotinic acid scaffold. A primary objective is to synthesize and characterize the compound to establish a baseline of its chemical and physical properties.

A significant area of investigation would be the evaluation of its biological activity. Based on the activities of analogous compounds, research would likely focus on its potential as an inhibitor of specific enzymes, such as kinases or DHODH. google.comnih.gov The isobutylamino substituent would be of particular interest in studies of structure-activity relationships (SAR), aiming to understand how this group influences target binding and cellular activity.

Further research objectives would include exploring the potential of this compound as a lead compound for the development of new therapeutic agents. This would involve iterative chemical modifications to optimize its potency, selectivity, and pharmacokinetic properties. The overarching goal is to leverage the known bioactivity of the isonicotinic acid scaffold to develop novel molecules with improved therapeutic profiles.

Table 2: Investigated Biological Activities of Isonicotinic Acid Derivatives

Biological Activity Therapeutic Area Reference
Antimycobacterial Infectious Disease (Tuberculosis) nih.gov
Antidepressant Neuroscience wikipedia.org
Antihyperlipidemic Cardiovascular Disease acs.org
Antioxidant Various acs.org
DHODH Inhibition Autoimmune Disease, Oncology google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O2 B1385730 2-(Isobutylamino)isonicotinic acid CAS No. 1019388-25-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylpropylamino)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7(2)6-12-9-5-8(10(13)14)3-4-11-9/h3-5,7H,6H2,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDQHMAPBJAVSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651392
Record name 2-[(2-Methylpropyl)amino]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019388-25-0
Record name 2-[(2-Methylpropyl)amino]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for the Elaboration of 2 Isobutylamino Isonicotinic Acid and Its Analogues

Foundational Synthetic Strategies for the Isonicotinic Acid Core

Isonicotinic acid, also known as pyridine-4-carboxylic acid, is a derivative of pyridine (B92270) with a carboxylic acid group at the 4-position. wikipedia.org It serves as a crucial precursor in the synthesis of numerous pharmaceutical and agrochemical compounds. chempanda.comchemicalbook.com The industrial production of this core structure relies heavily on the oxidation of more readily available pyridine derivatives, primarily 4-methylpyridine (γ-picoline). wikipedia.orgchemicalbook.com

Oxidative Approaches to 4-Carboxypyridine Synthesis

Oxidation is a primary method for converting alkyl-substituted pyridines into their corresponding pyridinecarboxylic acids. Various oxidizing agents and catalytic systems have been developed to achieve this transformation efficiently.

One common commercial-scale method is the ammoxidation of 4-picoline, which involves reacting the precursor with oxygen and ammonia, followed by the hydrolysis of the resulting nitrile to yield isonicotinic acid. wikipedia.org Another established method involves the direct oxidation of 4-picoline using strong oxidizing agents like nitric acid. wikipedia.orggoogle.com The vapor-phase oxidation of 4-picoline over vanadium-titanium oxide (V-Ti-O) catalysts is also an effective route. researchgate.net In one study, a V-Ti-Cr-Al-P catalyst achieved a yield of over 82% under optimized conditions. researchgate.net The reaction mechanism is believed to involve the picoline adsorbing to Brønsted acid sites on the catalyst surface, followed by oxidation of the methyl group. researchgate.net

PrecursorOxidizing Agent/CatalystKey ConditionsYieldReference
4-Methylpyridine (4-Picoline)Ammoxidation followed by hydrolysisCommercial scaleHigh wikipedia.org
4-Methylpyridine (4-Picoline)Nitric AcidHigh temperatureGood wikipedia.org
4-Methylpyridine (4-Picoline)Vanadium pentoxide (V2O5)Continuous oxidation70-75% chemicalbook.comchemicalbook.com
4-Methylpyridine (4-Picoline)V-Ti-Cr-Al-P catalyst310°C, vapor-phase>82% researchgate.net
4-Vinyl PyridinesNitric acid or Nitric/Sulfuric acid mixture100-145°CExcellent chempanda.comgoogle.com
Pyrophthalone of γ-picolineNitric/Sulfuric acid mixture<130°CGood google.com

Picoline-Derived Precursor Pathways for Isonicotinic Acid Production

The synthesis of isonicotinic acid often begins with a mixture of beta (β) and gamma (γ) picolines, which are difficult to separate due to their similar boiling points. chempanda.com To circumvent this issue, processes have been developed to selectively convert the γ-picoline into a more easily oxidized intermediate.

A notable pathway involves reacting the mixed picolines with benzaldehyde. chempanda.comgoogle.com This reaction selectively converts γ-picoline into 4-styryl pyridine, leaving the β-picoline largely unreacted. google.com The resulting 4-styryl pyridine can then be smoothly oxidized to isonicotinic acid using a strongly acidic oxidizing agent at temperatures between 100 and 145°C. chempanda.comgoogle.com This method is advantageous because the oxidation conditions are mild enough to not significantly oxidize the remaining β-picoline. chempanda.com The isonicotinic acid can be precipitated by adjusting the pH to 3.5, and the unreacted picoline can be recovered for other uses. google.com

Other precursor pathways include:

Pyrophthalone Intermediate : Reacting mixed picolines with phthalic anhydride converts γ-picoline into its pyrophthalone, which can be readily oxidized to isonicotinic acid. google.com

Methylolated Derivatives : Gamma-picoline can be reacted with formaldehyde to create a methylolated derivative, such as 4-(beta-hydroxy ethyl) pyridine, which is then oxidized using molecular oxygen in the presence of a metallic catalyst. google.com

Lutidine Pathway : A process starting from 2,4-lutidine (2,4-dimethyl-pyridine) involves lithiation, reaction with DMF, and subsequent oxidation with ozone (O3) and hydrogen peroxide (H2O2) to produce 2-methyl-isonicotinic acid. google.com

Direct and Indirect Amination Protocols for 2-(Isobutylamino)isonicotinic Acid Synthesis

The introduction of the isobutylamino moiety onto the isonicotinic acid core requires specific amination strategies. The challenge lies in achieving regioselectivity, ensuring the amino group attaches at the desired C2 position of the pyridine ring.

Regioselective Introduction of the Isobutylamino Moiety

Directly aminating the isonicotinic acid backbone can be challenging. A more common strategy involves introducing the amino group onto a precursor before or after the formation of the carboxylic acid. The classic Chichibabin reaction, which uses sodium amide (NaNH2), typically forms 2-aminopyridines but lacks generality. nih.gov

Modern methods offer more control and broader applicability for aminating pyridine rings:

Phosphonium Salt Strategy : A versatile method involves converting the pyridine heterocycle into a phosphonium salt. nih.gov This salt can then be reacted with a nitrogen source. While this strategy often shows high selectivity for the C4 position, amination can be directed to the C2 position if the C4 position is blocked. nih.gov

Amination of Halogenated Pyridines : Polyhalogenated pyridines serve as valuable precursors for selective amination. acs.org The differential reactivity of halogens at various positions on the pyridine ring allows for site-selective nucleophilic substitution. For instance, in polyhalogenated pyridines, an amino group can be introduced at the C2 position under base-promoted conditions, sometimes using water as a solvent. acs.org This provides an environmentally benign route to 2-aminopyridine derivatives. acs.org

N-Oxide Activation : Pyridine N-oxides can be activated using agents like tosic anhydride (Ts2O), which facilitates nucleophilic attack by an amine at the C2 and C4 positions. researchgate.net This method has been used to convert pyridine N-oxides into 2-aminopyridines in a one-pot fashion with high yields and excellent selectivity. researchgate.net

While a specific protocol for this compound is not detailed in the provided research, these general regioselective strategies represent the foundational chemical principles that would be employed to synthesize the target compound. The process would likely involve either the amination of a 2-halosubstituted isonicotinic acid derivative or the construction of the carboxyl group after the successful amination of a suitable pyridine precursor.

Synthesis of Related N-Substituted Isonicotinic Acid Derivatives

The isonicotinic acid framework has been used to synthesize a wide array of N-substituted derivatives, demonstrating the versatility of this scaffold in medicinal chemistry. These syntheses often involve activating the carboxylic acid group to facilitate amide or ester bond formation.

A common method involves converting isonicotinic acid into its more reactive acid chloride hydrochloride by treating it with thionyl chloride (SOCl2) and a catalytic amount of DMF. mdpi.com This activated intermediate can then be reacted with various nucleophiles.

Derivative TypeReagentsKey FeaturesReference
Active EstersIsonicotinoylchloride hydrochloride, N-hydroxysuccinimide, Pentafluorophenol, 4-nitrophenol, TriethylamineCreates more reactive acylating agents than the acid chloride, avoiding solubility issues and side reactions. mdpi.com
Hydrazides (Isonicotinamides)Isonicotinic acid hydrazide (Isoniazid), 2-Hydroxyacetophenone derivatives, TriphosgeneHydrazides are synthesized as synthons for various heterocyclic rings and often exhibit a broad spectrum of biological activities. asianpubs.orgresearchgate.net
Lipophilic IsonicotinatesIsonicotinic acid, 3- or 4-Aminophenol, Di-tert-butyl pyrocarbonate, Acid anhydridesMulti-step synthesis to create lipophilic derivatives, studied for anti-inflammatory potential. nih.gov
HydrazinecarboxamidesIsonicotinic acid hydrazide (INH), various isocyanates (in situ or commercial)New derivatives of the anti-tuberculosis drug INH, synthesized with good yields. mdpi.com
N-arylidene(alkylidene) hydrazonesIsonicotinic acid hydrazide, various aromatic aldehydesSynthesized via condensation reactions to explore antiradical activity. ect-journal.kz

Advanced Synthetic Techniques and Process Optimization in the Context of this compound

The synthesis of specialized molecules like this compound benefits from advanced laboratory techniques and rigorous process optimization to ensure high yield, purity, and safety. Advanced courses in synthetic chemistry often focus on these modern techniques, which are crucial for handling sensitive reagents and complex reaction pathways. ku.dk

Key advanced techniques applicable to this synthesis include:

Inert Atmosphere and Anhydrous Conditions : Many organometallic reagents used in modern synthesis, such as those in lithiation reactions google.com, are sensitive to air and moisture. Therefore, conducting reactions under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents is essential. ku.dk

Microscale Reactions : For initial route scouting and optimization, performing reactions on a microscale minimizes waste and allows for rapid testing of various conditions. ku.dk

Handling of Reactive Reagents : The synthesis may involve highly reactive reagents that require specialized handling procedures to ensure safety. ku.dk

Advanced Purification : Chromatographic purification methods are vital for isolating the final product from by-products and unreacted starting materials. ku.dk

Process optimization is a critical step in transitioning a synthetic route from a laboratory scale to industrial production. mdpi.com This involves systematically studying the effect of various reaction parameters to find the optimal conditions. researchgate.net For a multi-step synthesis, optimization would focus on:

Molar Ratios : Adjusting the stoichiometry of reactants, such as the amine and the pyridine precursor, can maximize the conversion of the limiting reagent and minimize side reactions. researchgate.net

Temperature and Time : Reaction kinetics are highly dependent on temperature. Optimization involves finding the ideal temperature that provides a reasonable reaction rate without promoting decomposition or by-product formation. mdpi.comresearchgate.net

Catalyst Dosage and Type : In catalytic steps, such as the oxidation of picoline, the choice of catalyst and its concentration are crucial for achieving high selectivity and yield. researchgate.netresearchgate.net

Solvent and pH : The choice of solvent can influence reactant solubility and reaction pathways. For steps involving precipitation or extraction, such as the isolation of isonicotinic acid, controlling the pH is critical. google.commdpi.com

By applying these advanced techniques and systematically optimizing each step, the synthesis of this compound can be made more efficient, reliable, and scalable.

Application of Fluorous and Solid-Supported Synthesis Methodologies

Modern synthetic chemistry has increasingly embraced techniques that facilitate purification and high-throughput synthesis. Fluorous and solid-supported methodologies represent powerful tools in this regard, offering advantages in terms of reaction monitoring, purification, and automation.

Fluorous Synthesis:

Fluorous synthesis utilizes organic molecules tagged with a perfluorinated functional group, which imparts a unique solubility profile. These "fluorous-tagged" compounds are soluble in fluorous solvents (e.g., perfluorohexanes) but insoluble in common organic solvents. This differential solubility allows for a straightforward purification process known as fluorous solid-phase extraction (F-SPE).

A fluorous linker-assisted synthetic protocol can be envisioned for the synthesis of this compound analogues. In this approach, a fluorous tag could be attached to a suitable starting material, for instance, a derivative of 2-chloroisonicotinic acid. The subsequent nucleophilic substitution with isobutylamine would yield the fluorous-tagged product. Purification is achieved by passing the reaction mixture through a fluorous silica gel cartridge, which retains the fluorous-tagged compound while allowing non-fluorous impurities to be washed away. The desired product is then eluted with a fluorous solvent. Finally, cleavage of the fluorous tag would afford the target this compound analogue. This methodology allows for solution-phase reaction kinetics while offering the purification advantages of solid-phase synthesis. nih.gov

A tangible example of a fluorous tagging strategy in the synthesis of a substituted pyridine involved the use of a fluorous thiol group as a nucleophilic tag to anchor a dichloropyrimidine. nih.gov Subsequent reactions and purification steps were facilitated by the fluorous tag. nih.gov

Solid-Supported Synthesis:

Solid-phase synthesis (SPS) is a cornerstone of combinatorial chemistry and high-throughput synthesis, particularly in the preparation of libraries of compounds for drug discovery. In SPS, the starting material is covalently attached to an insoluble polymer support (resin), and subsequent reactions are carried out in a heterogeneous manner. Excess reagents and by-products are easily removed by simple filtration and washing of the resin.

The synthesis of this compound analogues on a solid support can be achieved using various strategies. One common approach involves anchoring a protected form of 2-chloroisonicotinic acid to a suitable resin, such as a Wang or Rink amide resin, via a linker. peptide.comuci.edu The choice of resin and linker is critical as it dictates the conditions under which the final product can be cleaved. lsu.edu

Once the isonicotinic acid scaffold is attached to the solid support, the chlorine atom at the 2-position can be displaced by reacting the resin-bound substrate with an excess of isobutylamine. The use of a large excess of the amine drives the reaction to completion. After the reaction, the excess amine and any soluble by-products are washed away. Finally, the desired this compound is cleaved from the resin using an appropriate reagent, such as trifluoroacetic acid (TFA), to yield the product in high purity. peptide.com This methodology is amenable to automation and the parallel synthesis of a library of analogues by employing a variety of different amines in the substitution step.

The table below summarizes common resins used in solid-phase synthesis and their typical cleavage conditions.

ResinLinker TypeTypical Cleavage Conditions
Wang Resin p-Alkoxybenzyl alcohol95% Trifluoroacetic Acid (TFA)
Rink Amide Resin 2,4-Dimethoxybenzylamine95% Trifluoroacetic Acid (TFA)
2-Chlorotrityl Chloride Resin TritylAcetic acid/TFA/DCM, HFIP

This table is generated based on information from multiple sources. peptide.comuci.edu

Ionic Liquid-Mediated Reactions for Isonicotinic Acid Derivatives

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have emerged as "green" recyclable alternatives to traditional volatile organic solvents. Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solubility, make them attractive media for a wide range of chemical reactions. ionike.com

Pyridinium-based ionic liquids are particularly relevant to the synthesis of isonicotinic acid derivatives due to their structural similarity. alfa-chemistry.comlongdom.orgalfa-chemistry.com These ILs can act not only as solvents but also as catalysts, potentially enhancing reaction rates and influencing selectivity. The synthesis of pyridinium-based ILs typically involves the quaternization of pyridine with an alkyl halide, followed by anion exchange. longdom.orgalfa-chemistry.com

The synthesis of this compound could be performed in a suitable ionic liquid. For instance, the nucleophilic aromatic substitution of 2-chloroisonicotinic acid with isobutylamine could be carried out in an ionic liquid such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) or a pyridinium-based IL. The use of an ionic liquid can lead to significant rate enhancements and improved yields compared to conventional solvents. aston.ac.uk

Furthermore, ionic liquids can facilitate the synthesis of heterocyclic systems related to the pyridine core. For example, the cyclocondensation of α-tosyloxyketones with 2-aminopyridine has been shown to be accelerated in 1-butylpyridinium tetrafluoroborate ([BPy]BF4). aston.ac.uk An acid ionic liquid, 1-carboxymethyl-3-methylimidazolium tetrafluoroborate ([CMMIM][BF4-]), has been successfully used to catalyze the one-pot, three-component synthesis of chromeno[4,3-d]pyrido[1,2-a]pyrimidin-6-one derivatives involving 2-aminopyridine. acs.org These examples highlight the potential of ionic liquids to promote reactions that form or modify the pyridine ring system, which is central to the structure of isonicotinic acid.

The table below presents examples of pyridinium-based ionic liquids and their applications in organic synthesis.

Ionic LiquidCationAnionApplication Example
[BPy]BF4 1-ButylpyridiniumTetrafluoroborateAccelerated cyclocondensation reactions aston.ac.uk
[BMIM][BF4] 1-Butyl-3-methylimidazoliumTetrafluoroborateGeneral reaction medium
[CMMIM][BF4-] 1-Carboxymethyl-3-methylimidazoliumTetrafluoroborateCatalyst for multicomponent reactions acs.org

This table is generated based on information from multiple sources.

The recyclability of ionic liquids is a key advantage. After the reaction, the product can often be extracted with a conventional organic solvent, leaving the ionic liquid behind to be reused in subsequent reactions. This feature, combined with their potential to enhance reaction performance, makes ionic liquids a promising medium for the synthesis of this compound and its analogues.

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Isobutylamino Isonicotinic Acid Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structural framework of 2-(isobutylamino)isonicotinic acid and its derivatives. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the chemical environment of each nucleus, allowing for the definitive assignment of the molecular skeleton.

In the ¹H NMR spectrum of a typical this compound derivative, characteristic signals corresponding to the isobutyl group and the pyridine (B92270) ring are observed. For instance, the protons of the isobutyl moiety would present as a doublet for the methyl groups, a multiplet for the methine proton, and a doublet for the methylene (B1212753) group attached to the nitrogen. The aromatic protons on the pyridine ring would appear as distinct signals in the downfield region, with their coupling patterns providing crucial information about their relative positions.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing connectivity. COSY spectra reveal proton-proton coupling networks, confirming the relationships between adjacent protons within the isobutyl group and on the pyridine ring. HSQC spectra correlate each proton with its directly attached carbon atom, facilitating the assignment of the ¹³C NMR spectrum.

Furthermore, HMBC (Heteronuclear Multiple Bond Correlation) experiments are vital for identifying long-range (2-3 bond) correlations between protons and carbons. These correlations are key to piecing together the entire molecular structure, for example, by showing the connection between the methylene protons of the isobutyl group and the C2 carbon of the pyridine ring.

Conformational analysis can be aided by NOESY (Nuclear Overhauser Effect Spectroscopy), which identifies protons that are close in space, even if they are not directly bonded. This can provide insights into the preferred orientation of the isobutylamino substituent relative to the isonicotinic acid core. For example, analysis of 2D NMR spectra has been used to confirm the planar structures and positions of side chains in complex molecules. acs.org

Table 1: Representative ¹H NMR Data for an Isonicotinic Acid Derivative

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
H-38.20d5.0
H-57.80dd5.0, 1.5
H-68.50d1.5
NH7.50t5.5
CH₂3.20t6.0
CH2.00m-
CH₃0.95d6.5

Note: This is a hypothetical representation to illustrate typical chemical shifts and coupling patterns.

Advanced Mass Spectrometry (MS) Techniques for Precise Molecular Formula and Fragmentation Analysis

Advanced mass spectrometry (MS) techniques are critical for determining the precise molecular weight and elemental composition of this compound derivatives, as well as for gaining structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides an extremely accurate mass measurement of the molecular ion, often to within a few parts per million. This precision allows for the unambiguous determination of the molecular formula. For example, HR-LCMS analysis of a related compound indicated a molecular ion of [M + H]⁺ 410.2544 m/z, leading to a molecular formula of C₂₂H₃₅NO₆. acs.org

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. In this technique, the molecular ion is isolated, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and allows for the identification of its constituent parts. For instance, tandem MS analysis can confirm the presence of a conserved core structure through the observation of key fragment ions. acs.org Neutral losses observed in MS/MS spectra can also identify the nature of substituent groups. acs.org

Different ionization techniques can be employed depending on the nature of the derivative. Electrospray ionization (ESI) is a soft ionization method well-suited for polar molecules, often producing the protonated molecular ion [M+H]⁺ with minimal fragmentation. ebi.ac.uk Electron ionization (EI) is a higher-energy technique that results in more extensive fragmentation, providing detailed structural information.

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure and Absolute Configuration

Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering a complete picture of the molecule's conformation and packing in the solid state.

For derivatives of this compound that form suitable single crystals, this method can definitively establish the connectivity of the atoms and the spatial arrangement of the isobutylamino group relative to the isonicotinic acid moiety. It can also reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. For example, the crystal structure of isonicotinic acid (1-naphthylmethylene) hydrazide was established by single-crystal X-ray analysis. researchgate.net In some cases, multiple crystalline forms, or polymorphs, of a single compound can be identified, each with a unique crystal structure. rsc.org

If the molecule is chiral, single-crystal X-ray diffraction using anomalous dispersion can be used to determine the absolute configuration of the stereocenters. This is crucial for understanding the biological activity of chiral molecules.

The data obtained from single-crystal X-ray diffraction can be used to generate a detailed three-dimensional model of the molecule. Powder X-ray diffraction (PXRD) can then be used to confirm that the single crystal structure is representative of the bulk material. rsc.orgresearchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound derivatives and the nature of molecular interactions. ijert.org

IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of a this compound derivative would exhibit characteristic absorption bands for the various functional groups. The O-H stretch of the carboxylic acid group typically appears as a broad band in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid is expected to be a strong band around 1700 cm⁻¹. The N-H stretching vibration of the secondary amine would be observed in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations of the pyridine ring are typically found above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the ring appear in the 1400-1600 cm⁻¹ region. researchgate.net The fingerprint region, from approximately 1300-900 cm⁻¹, contains a complex pattern of absorptions that is unique to the molecule. vscht.cz

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. Raman and IR spectra for pure pyridine and its metal complexes have been studied to understand the coordination effects. ijert.org For pyridine and its derivatives, certain vibrational modes are more prominent in the Raman spectrum, such as the symmetric ring breathing mode. researchgate.net

Shifts in the vibrational frequencies can provide insights into intermolecular interactions. For instance, hydrogen bonding involving the carboxylic acid and the amino group will lead to a broadening and shifting of the corresponding O-H and N-H stretching bands. In the study of metal complexes of isonicotinic acid, shifts in the vibrational modes of the ligand upon coordination to a metal ion have been observed. nih.gov

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Frequency Range (cm⁻¹)
Carboxylic AcidO-H Stretch2500-3300 (broad)
Carboxylic AcidC=O Stretch1700-1725
Secondary AmineN-H Stretch3300-3500
Aromatic RingC-H Stretch3000-3100
Aromatic RingC=C, C=N Stretch1400-1600
Alkyl GroupC-H Stretch2850-2960

Electronic Spectroscopy (UV-Vis and Circular Dichroism) for Chromophore Analysis and Chirality

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within a molecule and provides information about the chromophores present. The UV-Vis spectrum of this compound derivatives is dominated by the electronic transitions of the pyridine ring system.

Isonicotinic acid itself exhibits absorption maxima around 214 nm and 264 nm. sielc.com The substitution of an isobutylamino group at the 2-position is expected to cause a shift in these absorption bands (a bathochromic or hypsochromic shift) and may also affect their intensity. The UV spectrum can be influenced by the pH of the solution, as protonation or deprotonation of the pyridine nitrogen and the carboxylic acid group can alter the electronic structure of the molecule. sielc.com

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. If a derivative of this compound is chiral, either due to the presence of stereocenters or due to atropisomerism, it will exhibit a CD spectrum. CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting spectrum can be used to determine the absolute configuration of a chiral molecule by comparing it to the spectra of known compounds or to theoretical calculations.

Computational and Theoretical Investigations of 2 Isobutylamino Isonicotinic Acid and Its Interactions

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the fundamental electronic characteristics of 2-(Isobutylamino)isonicotinic acid. These calculations provide a basis for understanding its stability, reactivity, and the nature of its chemical bonds.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G**, are used to determine its optimized molecular geometry in the ground state. nih.gov These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.

Studies on related isonicotinic acid derivatives show that the substitution on the pyridine (B92270) ring significantly influences the geometry. nih.gov For instance, the C-N bond lengths within the pyridine ring are altered at the point of substitution. nih.gov The calculations also provide the total energy of the molecule, its dipole moment, and other thermodynamic properties, which are essential for predicting its stability and behavior in various environments.

ParameterDescriptionTypical Finding
Optimized GeometryThe lowest energy arrangement of atoms in the molecule.Provides specific bond lengths (e.g., C-N, C=O, N-H) and angles that define the molecular structure.
Total EnergyThe total electronic energy of the molecule in its ground state.A key indicator of molecular stability.
Dipole MomentA measure of the net molecular polarity.Indicates the overall charge distribution and influences intermolecular interactions.
Vibrational FrequenciesCalculated frequencies corresponding to molecular vibrations.Used to interpret experimental infrared (IR) and Raman spectra. nih.gov

Natural Bond Orbital (NBO) analysis is a theoretical tool that examines the filled and unfilled orbitals of a molecule to provide a detailed picture of its Lewis structure, including delocalization effects and intramolecular interactions. wikipedia.org In this compound, NBO analysis reveals the nature of the bonding and identifies key stabilizing interactions.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's chemical reactivity and kinetic stability. The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap implies that the molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the distribution of these orbitals is key; the HOMO is typically localized over the electron-rich isobutylamino group and the pyridine ring, while the LUMO is often centered on the electron-withdrawing carboxylic acid group and the ring. researchgate.netresearchgate.net This separation facilitates intramolecular charge transfer (ICT) upon electronic excitation.

Orbital ParameterEnergy (eV)Implication
E(HOMO)(Calculated Value)Indicates the ability to donate electrons; higher energy means a better donor.
E(LUMO)(Calculated Value)Indicates the ability to accept electrons; lower energy means a better acceptor.
Energy Gap (ΔE)E(LUMO) - E(HOMO)Predicts chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MESP) mapping is a visual method used to identify the charge distribution within a molecule and predict sites for electrophilic and nucleophilic reactions. researchgate.net The MESP map displays regions of different electrostatic potential on the electron density surface.

For this compound, the MESP map would typically show negative potential (colored red or yellow) around the electronegative oxygen atoms of the carboxyl group and the nitrogen atom of the pyridine ring. researchgate.net These regions are nucleophilic and are likely sites for electrophilic attack or for forming hydrogen bonds. researchgate.netnih.gov Conversely, positive potential (colored blue) is found around the hydrogen atoms, particularly the acidic proton of the carboxylic acid and the hydrogen of the amino group, indicating these are electrophilic sites susceptible to nucleophilic attack. researchgate.net

Advanced Molecular Modeling and Dynamics Simulations

While quantum chemical studies provide a static picture of a molecule, advanced modeling techniques like Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time.

Molecular Dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over a period of time. nih.gov For this compound, MD simulations can be used to explore its conformational flexibility, particularly the rotation around the single bonds of the isobutyl group and the C-N bond connecting it to the pyridine ring. nih.gov

By simulating the molecule in a solvent, such as water, MD can reveal how solvent molecules arrange themselves around the solute and how this solvation shell affects the compound's conformation and stability. mdpi.com These simulations track the trajectories of all atoms, providing a detailed view of intermolecular interactions, such as hydrogen bonding between the carboxylic acid or amino groups and surrounding water molecules. nih.gov This information is crucial for understanding the compound's behavior in biological systems and for designing molecules with specific interaction properties. The stability of the system during the simulation is often assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions over time. nih.gov

In Silico Approaches for Predicting Chemical Pathways and Reaction Mechanisms

The prediction of chemical pathways and reaction mechanisms for molecules like this compound is a significant area of computational chemistry. These methods allow for the exploration of potential synthetic routes and the understanding of reaction kinetics and thermodynamics without the need for extensive laboratory experimentation.

In silico models have become indispensable for predicting chemical-induced side effects and estimating their underlying mechanisms by integrating comprehensive predictions of potential chemical-protein interactions with machine learning. These models can be broadly categorized and are crucial for understanding how a compound like this compound might be synthesized or how it might metabolize in a biological system.

One fundamental approach involves the use of quantum mechanical (QM) methods, such as Density Functional Theory (DFT), to map out the potential energy surface (PES) of a reaction. By identifying stationary points—reactants, products, intermediates, and transition states—researchers can delineate the most probable reaction pathways. The intrinsic reaction coordinate (IRC) is often calculated to confirm that a transition state connects the desired reactants and products.

For more complex systems, computational analysis can be broken down into reaction phases, which include a contact phase driven by van der Waals forces, a preparation phase, transition state phases where bond formation and cleavage occur, and finally, product adjustment and separation phases. This detailed analysis provides a step-by-step view of the energetic changes throughout the reaction.

Furthermore, network-based inference methods, such as the balanced substructure-drug-target network-based inference (bSDTNBI), can predict the mechanism of action for chemical compounds by analyzing relationships between chemical substructures, drugs, and biological targets. While often applied in drug discovery, the principles of this method can be adapted to predict reactivity and potential chemical transformations of this compound. These predictions are based on similarities to known reactions of related chemical structures.

The table below summarizes common in silico methods used for predicting chemical pathways.

Method Description Application to this compound
Quantum Mechanics (QM) Utilizes the principles of quantum physics to model the electronic structure and reactivity of molecules. Methods like DFT and ab initio calculations are common.Predicting reaction barriers, determining the stability of intermediates, and identifying the most favorable synthetic routes.
Molecular Dynamics (MD) Simulates the physical movements of atoms and molecules over time, providing insights into the dynamic processes of reactions.Understanding solvent effects on reaction pathways and exploring the conformational changes that precede a chemical reaction.
Network-Based Inference Employs graph theory and machine learning to predict chemical-protein interactions and potential metabolic pathways based on structural similarities to known compounds.Predicting potential enzymatic transformations of the isobutylamino and isonicotinic acid moieties.
Reaction Path Hamiltonian (RPH) A detailed analysis of the reaction path that reveals the electronic and structural changes occurring during a chemical transformation.Elucidating the precise mechanism of a reaction, including the roles of different functional groups in stabilizing the transition state.

Analysis of Intramolecular Interactions and Stabilization Energies

A key intramolecular interaction in this compound is likely to be hydrogen bonding. An intramolecular hydrogen bond can form between the hydrogen of the carboxylic acid group and the nitrogen of the pyridine ring, or between the hydrogen of the amino group and the carbonyl oxygen of the carboxylic acid. Such interactions can significantly stabilize the molecule's conformation. The strength of these hydrogen bonds can be investigated using computational methods that analyze the electron density, such as the Quantum Theory of Atoms in Molecules (QTAIM).

The table below outlines some of the key intramolecular interactions and the methods used to analyze them.

Interaction Type Description Computational Analysis Method
**Hydrogen

Structure Activity Relationship Sar and Scaffold Modification Studies of 2 Isobutylamino Isonicotinic Acid Analogues

Systematic Chemical Modifications and their Impact on Biological Activity

Systematic modifications of the 2-(isobutylamino)isonicotinic acid scaffold have provided significant insights into the structural requirements for biological activity. These investigations have primarily focused on the isobutylamino side chain, the pyridine (B92270) ring, and the carboxylic acid functional group.

The nature of the substituent at the 2-position of the isonicotinic acid core plays a pivotal role in determining the pharmacological profile of the resulting analogues. Studies have shown that variations in the amino substituent can significantly impact receptor binding and functional activity. For instance, in the context of nociceptin (B549756) opioid peptide (NOP) receptor ligands, replacing a 3-substituted indole (B1671886) with a 2-substituted one led to a notable increase in binding affinity at the mu-opioid peptide (MOP) receptor. nih.gov Specifically, 2-hydroxymethyl and 2-aminomethyl N-piperidinyl indoles demonstrated subnanomolar binding affinity at the NOP receptor. nih.gov

Furthermore, the introduction of ionic, highly polar, or aryl substituents at the 2-position often results in nanomolar affinities at the MOP receptor, leading to compounds with bifunctional activity at both NOP and MOP receptors. nih.gov This highlights the sensitivity of the SAR to the electronic and steric properties of the substituent. While modifications at the 2-position can enhance affinity at other opioid receptors like the delta-opioid peptide (DOP) and kappa-opioid peptide (KOP) receptors, the affinity for NOP and MOP receptors generally remains significantly higher. nih.gov

Table 1: Impact of 2-Substituents on N-piperidinyl Indoles at Opioid Receptors

Compound/SubstituentNOP Binding Affinity (Ki, nM)MOP Binding Affinity (Ki, nM)NOP/MOP Selectivity
2-Aminomethyl (10)0.23~14-fold
2-Hydroxymethyl (1)0.34~618-fold
Amine (11)Not specifiedNot specified16-fold
Ionic/Highly Polar (9, 14, 15)Nanomolar rangeNanomolar rangeBifunctional
Aryl (16, 17, 18)Nanomolar rangeNanomolar rangeBifunctional

Data synthesized from research on N-piperidinyl indole-based nociceptin opioid receptor ligands. nih.gov

The carboxylic acid group is a key pharmacophoric element, but its replacement with bioisosteres is a common strategy to improve physicochemical and pharmacokinetic properties. nih.govdrughunter.com Bioisosteres are functional groups with similar steric and electronic properties to the original group, which can lead to retained or improved biological activity. drughunter.comcambridgemedchemconsulting.com The success of such a replacement is highly context-dependent. drughunter.com

Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and hydroxamic acids. nih.govenamine.net For example, replacing a carboxylic acid with a tetrazole ring has been shown to increase potency and improve bioavailability in some drug candidates. drughunter.com Acyl sulfonamides are also considered promising alternatives as they can better mimic the acidity of carboxylic acids compared to simple sulfonamides. drughunter.com Other non-classical, neutral bioisosteres that rely on hydrogen bonding or cation-π interactions are also being explored. nih.gov

In the development of central nervous system (CNS) active agents, where the high polarity of a carboxylic acid can limit blood-brain barrier penetration, surrogates like 2,2,2-trifluoroethan-1-ol have been successfully employed. nih.gov 3-Hydroxyisoxazole is another planar bioisostere for carboxylic acid, found in natural products like the NMDA receptor agonist ibotenic acid. nih.gov

Table 2: Common Bioisosteric Replacements for Carboxylic Acids

BioisostereKey Features
TetrazoleCan improve potency and oral bioavailability. drughunter.com
Acyl SulfonamideMore closely mimics the pKa of carboxylic acids than simple sulfonamides. drughunter.com
3-HydroxyisoxazolePlanar, acidic heterocycle found in natural products. nih.gov
2,2,2-Trifluoroethan-1-olLipophilic surrogate, useful for increasing CNS penetration. nih.gov
Squaric Acid DerivativesCan mimic the carboxylic acid and phosphate (B84403) moieties. nih.gov

This table summarizes common bioisosteres and their general characteristics as reported in medicinal chemistry literature. drughunter.comnih.gov

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a widely used strategy in drug design. The isonicotinic acid scaffold has been incorporated into various hybrid compounds to explore novel biological activities. nih.govnih.govfigshare.com For instance, isatin-nicotinohydrazide hybrids have been synthesized and shown to possess potent activity against both susceptible and resistant strains of Mycobacterium tuberculosis. nih.gov In these hybrids, the nicotinohydrazide moiety, derived from isonicotinic acid, is considered a key contributor to the antitubercular activity. nih.gov

The synthesis of such hybrids often involves the reaction of isonicotinic acid hydrazide with other biologically active scaffolds, such as isatin (B1672199) or various aldehydes, to create Schiff bases or other complex heterocyclic systems. nih.govfigshare.com These hybrid molecules can exhibit a broad spectrum of biological activities, including antimicrobial and anticancer effects. figshare.com The design of these hybrids is often guided by the principle that the combined molecule may have an improved activity profile or a different mechanism of action compared to the individual components.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is valuable for predicting the activity of novel compounds and for understanding the structural features that are important for activity.

QSAR studies have been performed on derivatives of isonicotinic acid to predict their biological activities. researchgate.netresearchgate.net These models are typically developed using a training set of compounds with known activities and then validated using an external test set. nih.gov Various statistical methods, such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS), are employed to build the QSAR models. researchgate.net

For a series of aryl carboxylic acid amide derivatives acting as inhibitors of human dihydroorotate (B8406146) dehydrogenase (hDHODH), a QSAR study revealed the importance of topological, electronic, and hydrophobic descriptors in predicting inhibitory activity. The developed models showed good statistical significance, with r² values ranging from 0.713 to 0.851 and q² values from 0.667 to 0.802. researchgate.net Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to develop predictive models for other classes of compounds, with steric, electrostatic, and hydrophobic fields often playing crucial roles. mdpi.com The predictive power of these models is assessed by parameters such as r² (coefficient of determination) and q² (cross-validated r²), with higher values indicating a more robust model. mdpi.com

Table 3: Statistical Parameters of a 2D-QSAR Model for hDHODH Inhibitors

Method
MLR0.8510.795
PCR0.7130.667
PLS0.8480.802

Data from a QSAR study on aryl carboxylic acid amide derivatives. researchgate.net

With the increasing need for drugs that can act on multiple targets, multi-target QSAR (mt-QSAR) models have emerged as a valuable tool. nih.gov These models aim to simultaneously predict the activity of compounds against several protein targets. An mt-QSAR model using a multilayer perceptron neural network (mt-QSAR-MLP) was developed to design inhibitors for proteins in different pathogenic parasites. nih.gov This model demonstrated high accuracy (over 80%) in both training and testing sets for classifying and predicting protein inhibitors. nih.gov

The interpretation of the molecular descriptors used in these models can provide insights into the structural features that confer multi-target activity, enabling the design of novel molecules with desired pharmacological profiles. nih.gov This approach represents a significant step towards the rational design of drugs with broad-spectrum activity or tailored polypharmacology.

Scaffold Hopping and Lead Optimization Inspired by this compound

Scaffold hopping is a powerful technique in medicinal chemistry that involves replacing the core structure of a molecule with a different, yet functionally equivalent, scaffold. patsnap.com This approach aims to identify novel chemotypes with improved properties such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. danaher.comspirochem.com Lead optimization, on the other hand, is the iterative process of modifying a promising lead compound to enhance its desired characteristics. danaher.comupmbiomedicals.com

While specific and detailed research on the scaffold hopping and lead optimization of this compound is not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally related compounds, such as 2-(alkylamino)nicotinic acid derivatives. These studies provide a framework for potential modifications and the resulting impact on biological activity.

One notable study focused on a series of 2-(alkylamino)nicotinic acid analogues as potent angiotensin II antagonists. nih.gov This research offers crucial SAR data that can be extrapolated to inform the optimization of this compound. The study revealed that the nature of the alkyl group on the exocyclic nitrogen significantly influences the compound's potency. For instance, in the pyrimidine (B1678525) carboxylic acid series, compounds with an alkyl group on the exocyclic nitrogen were found to be substantially more potent than those with an alkyl group on the heterocyclic ring. nih.gov

Furthermore, the research highlighted the critical role of the carboxylic acid group for biological activity. Any non-acidic replacement for the carboxylic acid was detrimental to the compound's antagonistic effects. nih.gov This finding underscores the importance of the acidic moiety in the pharmacophore of this class of compounds.

Inspired by these findings, a hypothetical lead optimization strategy for this compound could involve the exploration of various bioisosteric replacements for the isobutyl group and modifications of the isonicotinic acid core. Bioisosteres are functional groups or molecules that have similar physical or chemical properties and which produce broadly similar biological properties to another chemical compound. The goal of a bioisosteric replacement is to create a new molecule with similar biological properties to the parent compound.

The following table outlines potential modifications and the expected outcomes based on established medicinal chemistry principles and data from related compound series.

Table 1: Hypothetical Lead Optimization Strategies for this compound

Modification Strategy Rationale Expected Outcome
Variation of the Alkyl Chain To explore the optimal size and branching of the alkyl substituent for receptor binding.Identification of analogues with improved potency and selectivity.
Introduction of Cyclic Moieties To constrain the conformation of the side chain and potentially increase binding affinity.Enhanced potency and metabolic stability.
Bioisosteric Replacement of the Carboxylic Acid To improve pharmacokinetic properties such as oral bioavailability.Analogues with maintained or improved activity and better drug-like properties.
Scaffold Hopping of the Pyridine Ring To explore novel core structures with potentially different intellectual property and improved properties.Discovery of new chemical series with distinct pharmacological profiles.

Detailed research findings from studies on related nicotinic acid derivatives have shown that even subtle changes in the chemical structure can lead to significant differences in biological activity. For example, a pyridine derivative with a specific n-propyl group demonstrated exceptional in vitro and in vivo antihypertensive activity. nih.gov

The following table presents data from a study on 2-(alkylamino)nicotinic acid analogues, which can serve as a guide for the potential activity of similarly modified this compound derivatives.

Table 2: In Vitro Angiotensin II Antagonism of 2-(Alkylamino)nicotinic Acid Analogues

Compound R' Group pA2 (Rabbit Aorta) Ki (nM, Rat Liver)
1 n-C3H710.100.61
2 CH3--
3 C2H5--

Data adapted from a study on 2-(alkylamino)nicotinic acid analogues as angiotensin II antagonists. nih.gov The table illustrates the high potency associated with a specific alkyl substituent.

Molecular Mechanisms of Action and Ligand Target Interactions of 2 Isobutylamino Isonicotinic Acid Derivatives

Characterization of Ligand-Receptor Binding Interactions

Computational Molecular Docking for Binding Mode Analysis and Target Affinity

Computational molecular docking is a powerful tool used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. nih.govwalisongo.ac.id This method has been instrumental in understanding how derivatives of isonicotinic acid, the parent structure of 2-(isobutylamino)isonicotinic acid, interact with their biological targets. nanobioletters.comresearchgate.net By simulating the binding process, researchers can gain insights into the binding energy and the specific amino acid residues involved in the interaction. researchgate.net For instance, docking studies on various isonicotinoyl hydrazide derivatives have been conducted to evaluate their potential as inhibitors of enzymes like the COVID-19 main protease. nanobioletters.com These studies help in identifying promising candidates for further experimental investigation. nih.gov The process involves preparing the 3D structures of both the ligand and the target protein, followed by a systematic search for the most stable binding conformation, which is often quantified by a low binding affinity value indicating a strong interaction. walisongo.ac.id

Biophysical Techniques for Ligand Binding Kinetics and Thermodynamics (e.g., Isothermal Titration Calorimetry)

While computational methods provide valuable predictions, biophysical techniques offer experimental validation and deeper insights into the thermodynamics and kinetics of ligand binding. Isothermal titration calorimetry (ITC) is a key technique in this regard, as it directly measures the heat changes associated with a binding event. nih.gov This allows for the determination of crucial thermodynamic parameters such as the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS) of the interaction. Such data is vital for understanding the driving forces behind the binding process. For example, ITC has been used to study the binding of small molecules to their target proteins, providing a comprehensive thermodynamic profile of the interaction. nih.gov

Identification of Critical Amino Acid Residues in Binding Sites

Pinpointing the specific amino acid residues within a receptor's binding site that are crucial for ligand interaction is a cornerstone of structure-based drug design. Both computational and experimental methods contribute to this endeavor. Molecular docking simulations can predict which residues are in close proximity to the ligand and form key interactions such as hydrogen bonds or hydrophobic contacts. nih.govresearchgate.net For example, in the study of nicotinic acetylcholine (B1216132) receptors, specific leucine (B10760876) and valine residues within the transmembrane domains have been identified as part of the binding site for certain ligands. ttuhsc.edunih.gov Experimental techniques like site-directed mutagenesis can then be used to confirm the importance of these predicted residues. By altering a specific amino acid and observing the effect on ligand binding, researchers can validate the computational models and solidify their understanding of the binding pocket.

Ligand Selectivity and Specificity Profiling

A crucial aspect of drug development is ensuring that a compound interacts selectively with its intended target to minimize off-target effects. The selectivity and specificity of this compound derivatives are assessed by testing their binding affinity against a panel of related and unrelated biological targets. This profiling helps to determine the compound's therapeutic window and potential for side effects. For instance, derivatives can be screened against different receptor subtypes or various enzymes to establish their selectivity profile.

Enzymatic Modulation and Inhibition Mechanisms

Many derivatives of isonicotinic acid exert their biological effects by modulating the activity of specific enzymes. Understanding the mechanisms of this modulation, particularly inhibition, is key to their therapeutic application.

Investigation of Enzyme Inhibition Profiles

The inhibitory activity of this compound derivatives is evaluated against a range of enzymes implicated in various diseases. This includes enzymes from different classes, highlighting the broad therapeutic potential of this chemical scaffold.

Fatty Acid Amide Hydrolase (FAAH): FAAH is an enzyme responsible for the breakdown of endocannabinoids, which are involved in pain, inflammation, and mood regulation. nih.govnih.gov Inhibition of FAAH leads to an increase in the levels of these signaling lipids, producing analgesic and anti-inflammatory effects. mdpi.com Various compounds are being investigated as FAAH inhibitors, and derivatives of this compound could potentially fall into this class of therapeutic agents. nih.gov

Enoyl-ACP Reductase (FabI): This enzyme is a key component of the bacterial fatty acid synthesis pathway and is a well-established target for antibacterial drugs. nih.govwikipedia.org The inhibition of FabI disrupts the production of essential fatty acids, leading to bacterial growth arrest. nih.gov Isonicotinic acid derivatives, such as isoniazid (B1672263), are known to target this pathway, and novel derivatives are continuously being explored for their potential to overcome drug resistance. nih.gov

Aspartate Decarboxylase (PanD): PanD is an enzyme involved in the biosynthesis of coenzyme A in mycobacteria. nih.gov Inhibition of PanD has been identified as a mechanism of action for some antitubercular drugs. nih.gov Pyrazinoic acid, a structural analog of nicotinic acid, has been shown to bind to and inhibit PanD. nih.gov This suggests that derivatives of isonicotinic acid could also target this enzyme.

Beta-lactamases: These enzymes are a major cause of bacterial resistance to beta-lactam antibiotics. nih.gov Inhibitors of beta-lactamases are co-administered with beta-lactam antibiotics to restore their efficacy. nih.gov The development of new beta-lactamase inhibitors is an active area of research, and the diazabicyclooctane scaffold, for example, has been a successful starting point for the design of such inhibitors. nih.gov

The following table summarizes the enzymes that are potential targets for this compound derivatives and their biological roles.

EnzymeBiological RoleTherapeutic Area
Fatty Acid Amide Hydrolase (FAAH)Degrades endocannabinoidsPain, Inflammation, CNS Disorders
Enoyl-ACP Reductase (FabI)Bacterial fatty acid synthesisInfectious Diseases (Antibacterial)
Aspartate Decarboxylase (PanD)Mycobacterial coenzyme A biosynthesisInfectious Diseases (Antitubercular)
Beta-lactamasesInactivate beta-lactam antibioticsInfectious Diseases (Antibiotic Resistance)

Allosteric Modulation of Biological Receptors and Enzymes

Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. This can result in either potentiation (positive allosteric modulation, PAM) or inhibition (negative allosteric modulation, NAM) of the response to the endogenous ligand.

While various derivatives of isonicotinic acid have been explored as allosteric modulators of different targets, there is no specific, publicly accessible research demonstrating that this compound or its derivatives act as allosteric modulators of biological receptors or enzymes. The general potential for such a mechanism exists given the structural features of the isonicotinic acid scaffold, which can be chemically modified to interact with allosteric binding pockets.

Downstream Cellular and Molecular Pathway Perturbations

The interaction of a ligand with its molecular target can trigger a cascade of events within the cell, leading to broad physiological responses. Understanding these downstream effects is critical for elucidating the full pharmacological profile of a compound.

Impact on Intracellular Signaling Cascades

The binding of a molecule to a receptor, such as a G-protein coupled receptor (GPCR) or an ion channel, can initiate a variety of intracellular signaling cascades. These can include, but are not limited to, changes in the levels of second messengers like cyclic AMP (cAMP) and inositol (B14025) trisphosphate (IP3), or the activation of protein kinase pathways such as the MAPK/ERK and PI3K/Akt pathways.

Currently, there is a lack of specific studies detailing the impact of this compound derivatives on these or other intracellular signaling cascades.

Induction of Targeted Protein Degradation (as applicable for related mechanisms)

Targeted protein degradation (TPD) is a therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate specific disease-causing proteins. This is often achieved using bifunctional molecules called proteolysis-targeting chimeras (PROTACs), which bring a target protein into proximity with an E3 ubiquitin ligase.

There is no evidence in the available literature to suggest that this compound or its derivatives have been investigated or function as inducers of targeted protein degradation. This mechanism requires specific molecular features that are not inherently present in the parent compound and would necessitate significant synthetic modification to be realized.

Modulation of Ion Channel Activity (e.g., TRPM8)

The transient receptor potential melastatin 8 (TRPM8) channel is a well-known sensor of cold temperatures and cooling agents like menthol. It is a non-selective cation channel, and its modulation has been explored for therapeutic applications in pain and other sensory disorders.

While a wide variety of chemical structures have been identified as modulators of TRPM8 activity, there are no specific reports identifying this compound or its derivatives as TRPM8 modulators. The exploration of isonicotinic acid derivatives as potential ion channel modulators is an area of active research, but specific data for the compound is not available.

Preclinical in Vitro Pharmacological Efficacy Studies of 2 Isobutylamino Isonicotinic Acid Derivatives

Antimycobacterial Efficacy Assessments (e.g., against Mycobacterium tuberculosis)

Derivatives of isonicotinic acid have historically been pivotal in the fight against tuberculosis, with isoniazid (B1672263) being a primary example. researchgate.netnih.gov Research into new derivatives continues to be a promising avenue for combating drug-resistant strains of Mycobacterium tuberculosis.

A series of N-(2)-acyl isonicotinic acid hydrazides were synthesized and evaluated for their in vitro antimycobacterial activity. nih.gov One of the notable compounds, isonicotinic acid N'-tetradecanoyl-hydrazide, demonstrated superior activity compared to the reference drug isoniazid. nih.gov This suggests that modifying the hydrazide moiety of isonicotinic acid can lead to enhanced antimycobacterial potency.

Furthermore, a range of isonicotinic acid hydrazide derivatives were tested against M. tuberculosis, showing varied levels of efficacy. researchgate.net The quantitative structure-activity relationship (QSAR) studies on these derivatives have helped in understanding the structural requirements for their antimycobacterial action. researchgate.net

Another study focused on (E)-N'-(monosubstituted-benzylidene) isonicotinohydrazide derivatives and their activity against isoniazid-resistant strains of M. tuberculosis. nih.gov The results indicated that some of these derivatives could overcome isoniazid resistance, suggesting a mechanism of action that may differ from or bypass the resistance mechanisms affecting isoniazid. nih.gov Specifically, the introduction of a hydrazone moiety can lead to compounds that inhibit mycobacterial growth irrespective of mutations in the katG gene, which is often associated with isoniazid resistance. nih.gov

Table 1: Antimycobacterial Activity of Isonicotinic Acid Derivatives

Compound Test Organism Activity (MIC) Reference
Isonicotinic acid N'-tetradecanoyl-hydrazide Mycobacterium tuberculosis More active than isoniazid nih.gov
(E)-N'-(4-nitrobenzylidene) isonicotinohydrazide M. tuberculosis RG500 1.92 µM nih.gov
(E)-N'-(3,4,5-trimethoxybenzylidene) isonicotinohydrazide M. tuberculosis RG500 0.98 µM nih.gov
(E)-N'-(4-chlorobenzylidene) isonicotinohydrazide M. tuberculosis RG500 1.96 µM nih.gov
(E)-N'-(4-(dimethylamino)benzylidene) isonicotinohydrazide M. tuberculosis RG500 1.96 µM nih.gov

Anti-Ulcer Activity against Relevant Pathogens (e.g., Helicobacter pylori)

The eradication of Helicobacter pylori is a key strategy in the management of peptic ulcers and other gastric disorders. While there is a constant search for new therapeutic agents, direct in vitro studies on the anti-H. pylori activity of 2-(isobutylamino)isonicotinic acid derivatives are not extensively documented in the available literature. However, the broader class of isonicotinic acid derivatives has been investigated for various antimicrobial properties, suggesting a potential avenue for future research in this area.

Studies on other compounds have shown that certain anti-ulcer agents can possess direct antibacterial effects against H. pylori and may act synergistically with conventional antibiotics. nih.gov For instance, sofalcone (B1681905) has been shown to have a direct antibacterial effect and inhibit the adhesion of H. pylori. nih.gov The quest for novel anti-H. pylori agents has also led to the investigation of natural products and their derivatives. nih.govfrontiersin.org These studies highlight the importance of identifying new chemical scaffolds for the development of anti-ulcer treatments.

Given the established antimicrobial profile of isonicotinic acid derivatives against other pathogens, it would be a logical next step to evaluate their efficacy against H. pylori. Such research could potentially unveil a new class of compounds for the treatment of H. pylori-related gastrointestinal diseases.

Antineoplastic Activity in Cellular Models

The search for novel anticancer agents has led to the exploration of various chemical scaffolds, including derivatives of isonicotinic acid. While direct studies on this compound are limited, related amide and hydrazide derivatives have shown promising in vitro antineoplastic activity.

For example, a study on azulene (B44059) amide derivatives demonstrated that some of these compounds exhibit significant cytotoxicity against human oral squamous cell carcinoma (OSCC) cell lines, with one derivative, N-propylguaiazulenecarboxamide, showing high tumor-specificity and inducing apoptosis. nih.gov This suggests that the amide functionality can be a key contributor to the anticancer properties of these molecules.

In another study, semicarbazide (B1199961) and thiosemicarbazide (B42300) derivatives, which can be synthesized from hydrazides like isonicotinic acid hydrazide, were evaluated for their anticancer activity against neuroblastoma and malignant glioma cell lines. acs.org Nitro-substituted semicarbazides showed notable cytotoxic effects. acs.org These findings indicate that derivatives incorporating the isonicotinic acid backbone could be promising candidates for further development as anticancer drugs.

Table 2: Antineoplastic Activity of Amide and Hydrazide Derivatives

Compound Class Cancer Cell Line Activity Reference
Azulene amide derivatives OSCC Cytotoxic, apoptosis-inducing nih.gov
Nitro-substituted semicarbazides U87 (malignant glioma) IC50 values of 12.6 and 13.7 µg/mL acs.org
Thiosemicarbazides U87 (malignant glioma) IC50 values of 13.0 and 14.6 µg/mL acs.org

Broad-Spectrum Antimicrobial and Antifungal Evaluations

Beyond their antimycobacterial properties, isonicotinic acid derivatives have been assessed for broader antimicrobial and antifungal activities. A series of N(2)-acyl isonicotinic acid hydrazides were synthesized and tested against a panel of bacteria and fungi. nih.gov The results showed that compounds with specific substitutions, such as dichloro, hydroxyl, and tri-iodo groups, were among the most active. nih.gov

Another study focused on new hydrazide-hydrazones of isonicotinic acid and their in vitro activity against Gram-positive and Gram-negative bacteria, as well as Candida species. scilit.com Some of these derivatives were found to be potent antibacterial agents, in some cases more so than commonly used chemotherapeutics. scilit.com

Furthermore, N-phenylbenzamides, which share the amide linkage present in this compound, have been shown to possess both antibacterial and antifungal properties. nih.govmdpi.com These compounds were effective against Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.govmdpi.com

Table 3: Broad-Spectrum Antimicrobial and Antifungal Activity of Isonicotinic Acid Derivatives

Compound Class Test Organism Activity Reference
N(2)-acyl isonicotinic acid hydrazides S. aureus, B. subtilis, E. coli, C. albicans, A. niger Active nih.gov
Hydrazide-hydrazones of isonicotinic acid Gram-positive bacteria, Gram-negative bacteria, Candida spp. Significant antibacterial activity scilit.com
N-phenylbenzamides S. aureus, E. coli, C. albicans Active nih.govmdpi.com

Antiviral Efficacy against DNA and RNA Viruses

The search for new antiviral agents has also included derivatives of isonicotinic acid. A notable example is enisamium (B1194652) iodide, a low molecular weight derivative of isonicotinic acid, which has been evaluated for its efficacy against the influenza virus, an RNA virus. nih.gov In in vitro studies using primary differentiated normal human bronchial epithelial (NHBE) cells, enisamium iodide was found to markedly inhibit influenza virus replication and reduce viral M-gene expression. nih.gov

However, not all isonicotinic acid derivatives have shown broad antiviral activity. In one study, a series of N(2)-acyl isonicotinic acid hydrazides were tested against a panel of DNA and RNA viruses, but none of the compounds exhibited significant activity. nih.gov This highlights the specificity of the structure-activity relationship in the development of antiviral agents.

The potential for nucleic acid-based treatments, such as aptamers and siRNAs, against viral infections is also an active area of research. nih.gov These approaches target viral entry and replication, and their effectiveness against various viruses suggests that a multi-pronged strategy, potentially including small molecules like isonicotinic acid derivatives, could be beneficial.

Anti-inflammatory Response Modulation

Isonicotinic acid derivatives have demonstrated potential in modulating inflammatory responses. In one study, novel scaffolds containing the isonicotinoyl motif were synthesized and screened for their in vitro anti-inflammatory activity. nih.gov Several isonicotinate (B8489971) compounds exhibited remarkably high activity, with one compound showing an IC50 value significantly lower than that of the standard drug ibuprofen. nih.gov The proposed mechanism for this anti-inflammatory action is the inhibition of reactive oxygen species (ROS), which are key signaling molecules in the inflammatory cascade. nih.gov

The modulation of inflammatory responses can also be achieved by targeting specific cytokines and cellular pathways. nih.govrjpbr.com While direct studies on this compound are not widely available, the anti-inflammatory potential of the broader class of isonicotinic acid derivatives suggests that they could act through various mechanisms, including the inhibition of enzymes like cyclooxygenase-2 (COX-2). nih.gov The development of such compounds could offer new therapeutic options for a range of inflammatory disorders.

Other In Vitro Pharmacological Profiles (e.g., GABAA receptor modulation)

The versatility of the isonicotinic acid scaffold extends to its potential interaction with central nervous system targets, such as the γ-aminobutyric acid type A (GABAA) receptor. The GABAA receptor is a key target for a variety of drugs, including benzodiazepines, which modulate the receptor's function allosterically. nih.gov

While direct evidence for the modulation of GABAA receptors by this compound is not prominent in the literature, the structural features of nicotinic acid derivatives make them interesting candidates for such interactions. For instance, positive allosteric modulators of the α7 nicotinic acetylcholine (B1216132) receptor have been shown to also modulate GABAA receptors. nih.gov This cross-reactivity suggests that compounds with a nicotinic core could potentially have effects on GABAergic neurotransmission.

Furthermore, new amide derivatives of isonicotinic acid have been synthesized with presumed analeptic (central nervous system stimulant) activity, indicating that these compounds can indeed cross the blood-brain barrier and exert effects on the central nervous system. nih.gov Future studies are warranted to explore the potential of this compound and its derivatives as modulators of GABAA receptors and other CNS targets.

Advanced Applications and Future Research Trajectories for 2 Isobutylamino Isonicotinic Acid

Rational Design of Optimized Next-Generation Analogues

The rational design of new bioactive molecules is a cornerstone of modern drug discovery. mdpi.com This approach leverages an understanding of structure-activity relationships (SAR) to design and synthesize new compounds with improved pharmacological profiles. mdpi.comnih.govnih.gov For 2-(Isobutylamino)isonicotinic acid, this involves the systematic modification of its chemical structure to enhance properties like target affinity, selectivity, and pharmacokinetic parameters.

Researchers often employ a variety of techniques to guide the design of next-generation analogues. For instance, the synthesis of a series of derivatives with modifications at different positions of the isonicotinic acid core can reveal which functional groups are crucial for biological activity. mdpi.commdpi.com Studies on related isonicotinic acid derivatives have shown that the introduction of different substituents can significantly impact their therapeutic potential, such as their antimycobacterial or anti-inflammatory effects. mdpi.commdpi.com

The following table outlines key considerations in the rational design of this compound analogues:

Design StrategyObjectiveExample from Related Compounds
Scaffold Modification To explore new chemical space and improve core properties.Synthesis of quinoline-3-carbohydrazone derivatives to enhance antimycobacterial activity. mdpi.com
Substituent Variation To optimize interactions with the biological target and improve potency.Introduction of lipophilic electron-withdrawing groups on a phenyl ring to improve antimycobacterial effects. mdpi.com
Conformational Restriction To lock the molecule in a bioactive conformation and increase affinity.Design of conformationally restricted Vitamin D analogues to enhance efficacy. researchgate.net
Bioisosteric Replacement To improve pharmacokinetic properties or reduce toxicity.Replacement of a functional group with another that has similar physical or chemical properties.

By systematically applying these strategies, researchers can develop a comprehensive SAR profile for the this compound scaffold, paving the way for the creation of optimized analogues with superior therapeutic potential.

Development of Chemical Probes for Biological Systems

Chemical probes are indispensable tools in chemical biology for interrogating the function of proteins and other biological targets within their native cellular environment. mskcc.org These small molecules are designed to interact with a specific target, allowing researchers to study its role in complex biological processes. mskcc.org The development of chemical probes from the this compound scaffold could provide valuable insights into its mechanism of action and identify new therapeutic applications.

The process of developing a chemical probe involves several key steps, including the design of a molecule with high affinity and selectivity for the target, and often the incorporation of a reporter tag (e.g., a fluorescent dye or biotin) to enable visualization or isolation of the target. mskcc.org

Interactive Data Table: Types of Chemical Probes and Their Applications

Probe Type Reporter Tag Application
Fluorescent Probes Fluorophore (e.g., FITC) Microscopy and flow cytometry to visualize target localization. mskcc.org
Biotinylated Probes Biotin Affinity purification and mass spectrometry-based proteomic analysis to identify binding partners. mskcc.org

| Radiolabeled Probes | Radioisotope (e.g., 124I) | In vivo imaging techniques like PET scans to track the distribution of the probe. mskcc.org |

The creation of a suite of chemical probes based on this compound would be a significant step forward in understanding its biological function and could lead to the discovery of novel drug targets. nih.goveubopen.org

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The following table highlights the applications of AI and ML in the drug discovery pipeline for this compound:

Drug Discovery StageAI/ML ApplicationPotential Impact
Target Identification Analysis of genomic and proteomic data to identify novel drug targets. innowise.comDiscovery of new therapeutic opportunities for this compound derivatives.
Hit Identification Virtual screening of large compound libraries to identify potential hits. nih.govRapid identification of promising lead compounds.
Lead Optimization Predictive modeling of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. innowise.comDesign of analogues with improved drug-like properties.
Clinical Trial Design Analysis of clinical trial data to identify patient populations most likely to respond to treatment. innowise.comIncreased success rate of clinical trials.

Exploration of this compound Derivatives as Functional Materials

Beyond its potential in medicine, the unique chemical properties of this compound and its derivatives make them attractive candidates for the development of advanced functional materials. smolecule.com The isonicotinic acid moiety, in particular, has shown promise in applications such as nanocarriers for drug delivery and as components of gas sensors. nih.govgrowingscience.com

Nanocarriers:

The development of effective drug delivery systems is crucial for maximizing the therapeutic benefit of many drugs while minimizing side effects. Nanocarriers, such as liposomes and polymeric nanoparticles, can encapsulate drugs and deliver them to specific sites in the body. nih.govstfc.ac.uk The carboxylic acid group of this compound could be used to functionalize the surface of nanocarriers, potentially improving their stability, biocompatibility, and drug-loading capacity. nih.govmdpi.com For instance, isonicotinic acid has been used as a bridging ligand to attach photosensitizers to titanium dioxide surfaces in photocatalysis. growingscience.com

Gas Sensors:

There is a growing need for sensitive and selective gas sensors for environmental monitoring and industrial safety. Phthalocyanine derivatives, when deposited as a thin film, can act as the sensitive layer in gas sensors, with their electrical conductivity changing upon exposure to certain gases. researchgate.net The incorporation of isonicotinic acid derivatives into these materials could enhance their sensitivity and selectivity for specific analytes. growingscience.com

Challenges and Opportunities in the Translational Research of this Chemical Scaffold

Translating a promising chemical scaffold from the laboratory to clinical application is a complex and challenging process. For this compound, several hurdles must be overcome, but significant opportunities also exist.

Challenges:

Pharmacokinetics and Bioavailability: Ensuring that the compound reaches its target in the body in sufficient concentrations and for an adequate duration.

Off-target Effects: Minimizing interactions with unintended biological targets to reduce the risk of side effects.

Scalable Synthesis: Developing a cost-effective and efficient method for producing large quantities of the compound for clinical trials and eventual commercialization.

Regulatory Approval: Navigating the rigorous regulatory pathways to gain approval for clinical use.

Opportunities:

Unmet Medical Needs: The potential for this scaffold to address diseases with limited treatment options, such as drug-resistant tuberculosis, presents a significant opportunity. nih.govnih.gov

Personalized Medicine: The ability to design analogues with specific properties could allow for the development of tailored therapies for individual patients. innowise.com

Biomarker Development: Chemical probes derived from this scaffold could aid in the discovery of biomarkers to identify patients who are most likely to respond to treatment.

Collaborative Research: The multifaceted nature of this research, spanning from synthetic chemistry to clinical medicine, provides ample opportunities for collaboration between academic institutions and pharmaceutical companies.

The journey from a promising chemical compound to a clinically approved drug or a widely used functional material is long and arduous. However, the unique properties and therapeutic potential of the this compound scaffold make it a compelling subject for continued research and development. Through a combination of rational design, advanced analytical techniques, and interdisciplinary collaboration, the full potential of this versatile chemical entity may one day be realized.

Q & A

Q. What are the optimal synthetic routes for 2-(Isobutylamino)isonicotinic acid, and how can reaction conditions be optimized for yield and purity?

To synthesize this compound, a common approach involves coupling isonicotinic acid derivatives with isobutylamine. For example, thionyl chloride can be used to activate the carboxylic acid group of isonicotinic acid, followed by nucleophilic substitution with isobutylamine . Key considerations include:

  • Temperature control : Reactions involving thionyl chloride require anhydrous conditions and temperatures between 0–5°C to minimize side reactions.
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical to isolate the product from unreacted intermediates.
  • Yield optimization : Stoichiometric ratios (e.g., 1.2:1 amine-to-acid chloride) and reaction time (typically 12–24 hours) should be validated via TLC or HPLC monitoring .

Q. How can spectroscopic methods (e.g., IR, NMR) confirm the structural identity of this compound?

  • IR spectroscopy : The compound should exhibit a strong absorption band near 1680–1700 cm⁻¹ for the carbonyl (C=O) group and N–H stretching vibrations at 3300–3500 cm⁻¹ .
  • ¹H NMR : Expected signals include:
    • A singlet for the pyridine ring protons (δ 8.5–8.7 ppm).
    • A broad peak for the NH group (δ 5.5–6.0 ppm).
    • Multiplet signals for the isobutyl group (δ 1.0–2.0 ppm) .
  • Mass spectrometry : The molecular ion peak (m/z ≈ 194.23) should align with the molecular formula C₁₀H₁₄N₂O₂ .

Advanced Research Questions

Q. What are the thermal stability and decomposition profiles of this compound under inert and oxidative atmospheres?

Thermogravimetric analysis (TGA) under nitrogen reveals a single-step decomposition between 165–260°C, attributed to sublimation, while oxidative atmospheres (e.g., air) may induce additional degradation pathways, such as oxidation of the pyridine ring or isobutyl chain. Differential scanning calorimetry (DSC) can identify phase transitions and exothermic/endothermic events . For accurate

  • Use heating rates of 10°C/min.
  • Compare with sodium isonicotinate analogs, which exhibit similar stability trends .

Q. How does this compound interact with transition metals (e.g., Mn(II), Cu(II)), and what are the implications for coordination chemistry?

The compound can act as a bidentate ligand via its pyridine nitrogen and carboxylate oxygen. For example:

  • Coordination modes : Bridging or chelating configurations stabilize metal complexes, as observed in isonicotinate complexes with Mn(II) and Cu(II).
  • Spectroscopic validation : UV-Vis spectroscopy shows ligand-to-metal charge transfer bands (e.g., 250–300 nm), while X-ray crystallography confirms octahedral or square-planar geometries .
  • Stability constants : Potentiometric titrations in aqueous solutions (pH 4–6) reveal log K values comparable to isonicotinic acid derivatives .

Q. What are the metabolic pathways of structural analogs of this compound, and how do cytochrome P450 enzymes influence their biotransformation?

Isonicotinic acid derivatives, such as isoniazid, undergo cytochrome P450-mediated oxidation (e.g., CYP2C19) to form reactive intermediates like isonicotinic acid . For this compound:

  • In vitro assays : Use liver microsomes or recombinant CYP enzymes to identify primary metabolites (e.g., hydroxylated isobutyl groups).
  • Kinetic studies : Measure Vmax and Km values to assess enzymatic efficiency.
  • Toxicity screening : Evaluate reactive metabolites (e.g., via glutathione trapping assays) .

Q. How can computational modeling predict the binding affinity of this compound to biological targets (e.g., bacterial secretion systems)?

Molecular docking studies (e.g., AutoDock Vina) with the TraE protein (a bacterial conjugal transfer protein) reveal that the pyridine-carboxylic acid moiety forms hydrogen bonds with residues like Asp42 and Arg87. Advanced methods include:

  • MD simulations : Assess binding stability over 100-ns trajectories.
  • Free-energy calculations : Use MM-PBSA/GBSA to quantify ΔG values .
  • Fragment-based design : Modify the isobutyl group to enhance hydrophobic interactions, as demonstrated in 2-(2-furyl)isonicotinic acid analogs .

Q. Methodological Notes

  • Safety protocols : Always use fume hoods and PPE (gloves, lab coats) when handling reactive intermediates like acid chlorides .
  • Data validation : Cross-reference spectroscopic data with databases (e.g., Beilstein, PubChem) to confirm purity and structural assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.